3-Amino-N-(methoxymethyl)picolinamide
Description
Properties
Molecular Formula |
C8H11N3O2 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
3-amino-N-(methoxymethyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C8H11N3O2/c1-13-5-11-8(12)7-6(9)3-2-4-10-7/h2-4H,5,9H2,1H3,(H,11,12) |
InChI Key |
IIDSUCXUEWITMG-UHFFFAOYSA-N |
Canonical SMILES |
COCNC(=O)C1=C(C=CC=N1)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Amino-4-methoxyl Benzanilide as a Model
A closely related compound, 3-amino-4-methoxyl benzanilide, has been synthesized industrially with high yield and purity, providing insight into analogous preparation methods for 3-amino picolinamide derivatives:
Step 1: Formation of 3-nitro-4-chlorobenzoyl aniline
- React 3-nitro-4-chlorobenzoic acid with aniline in chlorobenzene solvent.
- Use thionyl chloride or phosphorus trichloride as activating agents.
- Reaction temperature: 70–100 °C.
- Yield: ~95–97%, purity ~98.1–98.5%.
- Product isolated as a yellowish-brown solid.
Step 2: Etherification to 3-nitro-4-methoxybenzoyl aniline
- React 3-nitro-4-chlorobenzoyl aniline with sodium methoxide or potassium hydroxide in methanol.
- Reflux for 8 hours.
- Yield: ~94.5–95.3%, purity ~99.0–99.1%.
- Product is a yellow solid.
Step 3: Catalytic hydrogenation to 3-amino-4-methoxyl benzanilide
- Use Raney nickel catalyst under hydrogen pressure (13 kg/cm²).
- Temperature: 80–105 °C.
- Reaction time: ~6 hours.
- Yield: 67–70%, purity ~99.3–99.5%.
- Product is an off-white solid.
This three-step sequence demonstrates a robust approach involving nitration, substitution, and catalytic reduction, which can be adapted for picolinamide derivatives.
Preparation of 3-Amino-4-methylpyridine as a Key Intermediate
Since 3-amino substitution on the pyridine ring is critical, methods for preparing 3-amino-4-methylpyridine are relevant:
Method A: Using 4-picoline-3-boronic acid
- React 4-picoline-3-boronic acid with an inorganic ammonia source (ammonium chloride, ammonium sulfate, ammonium acetate, or ammoniacal liquor).
- Use metal oxide catalysts such as red copper oxide, cupric oxide, zinc oxide, or cobalt oxide.
- Reaction conditions: room temperature, 4–6 hours.
- Solvents: mixtures of acetonitrile, ethanol, methanol, and water.
- Yields: 84–88%.
- Purification by filtration and recrystallization from ethyl acetate.
Method B: Nitration and catalytic hydrogenation
- Nitrate 4-methylpyridine at low temperature (-78 °C) with N₂O₅ to form 3-nitro-4-methylpyridine.
- Catalytic hydrogenation over Pd/C to reduce the nitro group to amino.
- High yield but harsh conditions limit industrial scalability.
Method C: High-pressure ammonolysis
- React 3-bromo-4-methylpyridine with concentrated ammonia in the presence of copper sulfate catalyst at 180 °C under pressure.
- This method offers industrial feasibility with good selectivity and yield.
These methods provide routes to the 3-amino substituted pyridine core necessary for further amidation and functionalization.
Introduction of the Methoxymethyl Group on the Amide Nitrogen
The N-(methoxymethyl) substituent can be introduced by:
- Direct amidation of 3-amino picolinic acid derivatives with methoxymethyl amine or its equivalents.
- Alkylation of the amide nitrogen with methoxymethyl halides (e.g., chloromethyl methyl ether) under basic conditions.
- Etherification reactions using sodium methoxide or potassium hydroxide in methanol, as demonstrated in the benzanilide synthesis.
The choice depends on the availability of starting materials and desired purity.
Summary Table of Key Preparation Steps and Conditions
| Step | Reactants/Conditions | Catalyst/Reagent | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|---|
| Formation of 3-nitrobenzoyl aniline | 3-nitro-4-chlorobenzoic acid + aniline + PCl₃ or SOCl₂ | PCl₃ or SOCl₂ | 70–100 | 2 | 95–97 | ~98 | Chlorobenzene solvent |
| Etherification to 3-nitro-4-methoxybenzoyl aniline | 3-nitro-4-chlorobenzoyl aniline + NaOMe or KOH in MeOH | NaOMe or KOH | Reflux | 8 | 94–95 | 99 | Methanol solvent |
| Catalytic hydrogenation to 3-amino derivative | 3-nitro-4-methoxybenzoyl aniline + H₂ + Raney Ni | Raney Ni | 80–105 | ~6 | 67–70 | 99.3–99.5 | Hydrogen pressure 13 kg/cm² |
| Ammonolysis of 3-bromo-4-methylpyridine | 3-bromo-4-methylpyridine + NH₃ + CuSO₄ catalyst | CuSO₄ | 180 | - | Good | - | High-pressure industrial method |
| Ammonia substitution on 4-picoline-3-boronic acid | 4-picoline-3-boronic acid + ammonium salt + metal oxide catalyst | CuO, ZnO, CoO, etc. | RT | 4–6 | 84–88 | - | Mild conditions, suitable for scale-up |
Research Findings and Industrial Considerations
- The multi-step synthesis involving nitration, substitution, and catalytic hydrogenation is well-established for aromatic amines and can be adapted for picolinamide derivatives with high purity and moderate to good yields.
- The use of metal oxide catalysts with inorganic ammonia sources at room temperature offers a mild and efficient route to 3-amino substituted pyridines, which are key intermediates.
- High-pressure ammonolysis provides an industrially viable method but requires specialized equipment.
- Alkylation or amidation to introduce the methoxymethyl group must be carefully controlled to avoid over-alkylation or side reactions.
- Purification typically involves filtration, recrystallization, and chromatographic techniques to achieve high purity (>99%).
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-(methoxymethyl)picolinamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted picolinamides depending on the nucleophile used.
Scientific Research Applications
3-Amino-N-(methoxymethyl)picolinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including ligands for metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Amino-N-(methoxymethyl)picolinamide depends on its application:
Enzyme Inhibition: It may act by binding to the active site of enzymes, thereby blocking substrate access and inhibiting enzyme activity.
Therapeutic Effects: In medicinal applications, it may interact with specific molecular targets, such as receptors or proteins, to exert its effects. The exact pathways involved would depend on the specific biological context.
Comparison with Similar Compounds
Comparison with Structural Analogues
Table 1: Structural and Functional Comparison of Selected Picolinamides
Substituent Effects on Functionality
- Methoxy vs. Methylthio Groups : Methoxy substitutions (e.g., in N-(3-methoxyphenyl)picolinamide) improve water solubility but may hinder blood-brain barrier (BBB) permeability due to increased polarity. In contrast, methylthio groups (e.g., in N-(3-(methylthio)phenyl)picolinamide) enhance lipophilicity and binding affinity for CNS targets .
- Chloro and Fluoro Substitutions : Halogenation at the 4-phenyl position (e.g., Cl in compound 11, F in compound 12) increases target affinity in PET radioligands, likely due to electronic effects . Similarly, dichloro substitutions on the pyridine ring (e.g., in 3,6-dichloro-N-(4,6-dichloropyrimidin-2-yl)picolinamide) enhance fungicidal activity by promoting stronger ligand-receptor interactions .
- Amino Group Positioning: The 3-amino group in the target compound may facilitate hydrogen bonding with biological targets, as seen in analogues like 4-(4-aminophenoxy)-N-methylpicolinamide, where the amino group improves binding to enzyme active sites .
Physicochemical and Pharmacokinetic Properties
- Solubility: The methoxymethyl group in this compound likely enhances aqueous solubility compared to N-aryl derivatives (e.g., N-(3-chlorophenyl)picolinamide), which exhibit higher logP values .
- Metabolic Stability : Bulky substituents like N,N-diisopropyl (e.g., 4-Chloro-N,N-diisopropylpicolinamide) reduce oxidative metabolism, whereas methoxymethyl groups may offer a balance between stability and solubility .
- Crystallinity : Intermolecular hydrogen bonding (e.g., N–H⋯O in 3,6-dichloro-N-(4,6-dichloropyrimidin-2-yl)picolinamide) improves crystallinity and formulation stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
